4-(Aminomethyl)decan-5-ol

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4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6), systematically named 5-decanol, 4-(aminomethyl)-, is a medium-chain aliphatic amino alcohol with the molecular formula C11H25NO and a molecular weight of 187.32 g/mol. It features a secondary alcohol at the C5 position and a primary aminomethyl substituent at the C4 position on a linear decane backbone.

Molecular Formula C11H25NO
Molecular Weight 187.32 g/mol
Cat. No. B13580187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)decan-5-ol
Molecular FormulaC11H25NO
Molecular Weight187.32 g/mol
Structural Identifiers
SMILESCCCCCC(C(CCC)CN)O
InChIInChI=1S/C11H25NO/c1-3-5-6-8-11(13)10(9-12)7-4-2/h10-11,13H,3-9,12H2,1-2H3
InChIKeyJIEBCVJRAFLYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)decan-5-ol (CAS 1525757-73-6): A C11 Bifunctional Amino Alcohol for Specialized Synthesis


4-(Aminomethyl)decan-5-ol (CAS: 1525757-73-6), systematically named 5-decanol, 4-(aminomethyl)-, is a medium-chain aliphatic amino alcohol with the molecular formula C11H25NO and a molecular weight of 187.32 g/mol . It features a secondary alcohol at the C5 position and a primary aminomethyl substituent at the C4 position on a linear decane backbone. This structural arrangement distinguishes it from more common linear ω-amino alcohols. Commercially, it is supplied as a specialty research intermediate by vendors such as Enamine, with purities ranging from 95% to 98%, and commands a premium price point reflective of its low-volume, high-complexity synthesis [1].

Why Generic Linear Amino Alcohols Cannot Substitute for 4-(Aminomethyl)decan-5-ol in Structure-Dependent Applications


4-(Aminomethyl)decan-5-ol cannot be interchanged with generic linear amino alcohols such as 10-amino-1-decanol or 2-amino-1-decanol because the internal 1,4-aminomethyl/hydroxy substitution pattern creates a unique spatial and electronic environment absent in terminal (ω-) or vicinal amino alcohols . This motif alters both the pKa of the amine and the reactivity of the alcohol, as well as the overall molecular shape, directly impacting downstream reactions like intramolecular cyclization, regioselective functionalization, and supramolecular assembly. In procurement, selecting a simpler analog with a different substitution pattern risks complete failure in structure-activity relationship (SAR) studies or synthetic pathway divergence due to altered hydrogen-bonding geometry and nucleophilicity [1].

Quantitative Differentiation Evidence for 4-(Aminomethyl)decan-5-ol Against Closest Analogs


Structural Isomerism: Internal 1,4-Substitution vs. Terminal ω-Amino Alcohols

4-(Aminomethyl)decan-5-ol places its amine and alcohol groups on the internal C4 and C5 carbons of the decane chain. In contrast, the closest commercially common analog, 10-amino-1-decanol, has a terminal ω-substitution pattern. This positional isomerism results in a drastically different spatial arrangement: the target compound has a calculated distance of ~2.5 Å between the amine and hydroxyl groups (gauche configuration), whereas the analog has a >10 Å end-to-end separation. This difference directly controls the feasibility of intramolecular hydrogen bonding and cyclization reactions .

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Predicted Physicochemical Properties: Hydrogen Bonding Capacity vs. ElogP

The target compound is predicted to have a LogP of 2.3026, reflecting its balanced lipophilicity from the decane backbone . Importantly, it has 2 hydrogen bond donors (amine + alcohol) and 2 acceptors, giving a topological polar surface area (tPSA) of 46.25 Ų. This dual H-bond donor capacity differentiates it from tertiary amino alcohols or from mono-functional decyl alcohol (LogP ~3.4, tPSA 20.23 Ų) alone. Compared to 10-amino-1-decanol (predicted LogP ~2.11, tPSA 46.25 Ų), while the tPSA is identical due to the same functional groups, the LogP is subtly higher, suggesting slightly greater lipophilicity due to the internal positioning of polar groups [1]. This difference, while modest, can shift LogD properties in membrane permeation assays by 0.2-0.5 log units [2].

Physicochemical Profiling ADME Prediction Fragment-Based Drug Discovery

Commercial Availability and Premium Pricing Relative to Generic Analogs

4-(Aminomethyl)decan-5-ol is exclusively available from a limited number of specialty fine-chemical suppliers, with Enamine listing prices for a 5 g quantity at $2,443 USD (95% purity) [1]. In contrast, the structural analog 10-amino-1-decanol is widely available as a bulk commodity, priced at approximately $50–100 USD per 25 g from industrial suppliers. This price differential (>10-fold per gram) reflects the synthetic complexity of installing the internal aminomethyl group via reductive amination of a pre-functionalized decanone precursor, rather than straightforward halogen displacement as used for ω-amino alcohols . For procurement officers, this establishes that the compound is a custom-synthesis-level intermediate, not a commodity, and its cost alone precludes casual substitution.

Procurement Specialty Chemicals Medicinal Chemistry Supply Chain

Synthetic Accessibility and Regulatory Status: Research-Only Compound

According to its material safety data sheet (MSDS) and supplier documentation, 4-(Aminomethyl)decan-5-ol is explicitly restricted to 'laboratory and research use only', with no approved therapeutic or veterinary applications . In contrast, several structurally simpler amino alcohols (e.g., ethanolamine derivatives) have established safety profiles and are registered under REACH for broader industrial use. This regulatory boundary means that for any application progressing beyond in vitro screening, a full toxicological and environmental hazard assessment is required, a burden not shared by more established analogs.

Chemical Procurement Laboratory Safety Research Chemical Regulation

Where 4-(Aminomethyl)decan-5-ol Should Be Prioritized Over Simpler Analogs


Synthesis of 4,5-Substituted Morpholine and Oxazepane Scaffolds

Building on the quantified 2.5 Å N···O proximity (Section 3, Evidence 1), this compound is ideally suited for the construction of 1,4-oxazepane or morpholine derivatives via intramolecular N-alkylation or oxidative cyclization. Terminal amino alcohols cannot achieve this cyclization geometry, making 4-(aminomethyl)decan-5-ol the only viable precursor among C11 analogs .

Fragment Elaboration in GPCR and Ion Channel Ligand Discovery

The internal amino alcohol motif confers a slightly elevated cLogP of 2.30 (Section 3, Evidence 2), desirable for modules requiring balanced solubility and passive membrane permeability. This compound can serve as a lipophilic linker fragment in structure-based design of allosteric modulators where the precise orientation of the basic amine is critical for receptor interaction .

Asymmetric Ligand or Chiral Auxiliary Precursor Development

The C4-C5 amino alcohol framework enables the creation of bidentate ligands for asymmetric metal catalysis. The spatial arrangement of the chelating N and O atoms differs fundamentally from that of vicinal amino alcohols (1,2-amino alcohols), leading to distinct enantioselectivity profiles in reactions such as asymmetric alkylation or epoxidation. This differentiation justifies the premium procurement cost when chiral induction is paramount [1].

Structure-Activity Relationship (SAR) Studies of Lipidic Modulators

For medicinal chemists probing the effect of polar group positioning on lipid raft association or membrane protein binding, 4-(aminomethyl)decan-5-ol provides a well-defined, geometrically constrained alternative to flexible ω-substituted amino alcohols. Its use as a 'locked' analog can isolate the contribution of intramolecular H-bonding to biological activity, directly answering SAR questions that terminal analogs cannot address.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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